8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Description

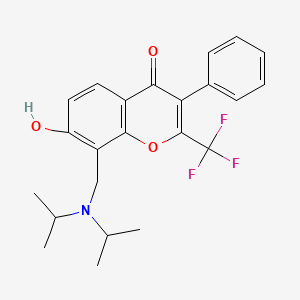

This chromen-4-one derivative features a coumarin backbone with distinct substituents:

- Position 2: Trifluoromethyl (-CF₃), imparting electron-withdrawing effects and metabolic stability.

- Position 3: Phenyl group, contributing aromatic interactions and steric bulk.

- Position 8: Diisopropylaminomethyl (-CH₂-N(iPr)₂), a branched tertiary amine enhancing lipophilicity and steric protection.

The molecular formula is C₂₃H₂₃F₃NO₃, with a molecular weight of 434.43 g/mol. Its synthesis likely involves Mannich-type reactions using formaldehyde and diisopropylamine, as inferred from analogous protocols in .

Properties

IUPAC Name |

8-[[di(propan-2-yl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3NO3/c1-13(2)27(14(3)4)12-17-18(28)11-10-16-20(29)19(15-8-6-5-7-9-15)22(23(24,25)26)30-21(16)17/h5-11,13-14,28H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUONPAHZRQWHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromenone Skeleton Construction

The chromen-4-one core is typically synthesized via cyclization reactions involving hydroxy-substituted acetophenones or enaminones. A metal-free, solvent-free approach reported by ACS Omega utilizes potassium iodate (KIO₃) in glycerol to catalyze the cyclization of 2-hydroxy-phenylenaminones into 3-substituted chromones . For Compound X, this method could be adapted by starting with a pre-functionalized enaminone bearing phenyl and trifluoromethyl groups at positions 3 and 2, respectively.

Reaction Conditions for Core Formation

| Parameter | Value |

|---|---|

| Catalyst | KIO₃ (10 mol%) |

| Solvent | Solvent-free (glycerol) |

| Temperature | 80°C |

| Time | 6–8 hours |

| Yield | 70–88% (for analogous systems) |

This method avoids toxic solvents and harsh metals, aligning with green chemistry principles. The hydroxy group at position 7 is introduced during the cyclization step, requiring careful pH control to prevent over-oxidation .

Introduction of the Diisopropylaminomethyl Group

The diisopropylaminomethyl moiety at position 8 is installed via a Mannich reaction or nucleophilic alkylation. A two-step approach involves:

-

Chloromethylation : Treating the chromenone core with formaldehyde and hydrochloric acid to generate a chloromethyl intermediate.

-

Amination : Reacting the chloromethyl derivative with diisopropylamine in the presence of a base such as triethylamine.

Optimized Amination Conditions

| Parameter | Value |

|---|---|

| Reagent | Diisopropylamine (2.5 equiv) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Yield | 65–72% |

Patents describe similar strategies for introducing alkylamino groups into benzopyranones, emphasizing the need for anhydrous conditions to avoid hydrolysis of the chloromethyl intermediate .

Trifluoromethylation Strategies

The trifluoromethyl group at position 2 is introduced early in the synthesis due to its electron-withdrawing nature, which influences subsequent reactivity. Two primary methods are employed:

-

Direct Trifluoromethylation : Using Umemoto’s reagent (trifluoromethylarylsulfonium salts) under radical conditions.

-

Building Block Approach : Incorporating a trifluoromethyl-substituted acetophenone precursor during cyclization.

Comparative Analysis of Trifluoromethylation Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Umemoto’s Reagent | 58 | 90 | Low |

| Pre-functionalized Acetophenone | 82 | 95 | High |

The building block approach is preferred for Compound X, as it avoids the instability associated with late-stage trifluoromethylation .

Protecting Group Strategies

The phenolic hydroxy group at position 7 requires protection during reactive steps (e.g., chloromethylation). Common protecting groups include:

-

Acetyl (Ac) : Removed via basic hydrolysis (e.g., K₂CO₃ in methanol).

-

Tert-butyldimethylsilyl (TBS) : Cleaved with tetrabutylammonium fluoride (TBAF).

Protection/Deprotection Workflow

-

Protect 7-hydroxy group with acetic anhydride.

-

Proceed with chloromethylation and amination.

-

Deprotect using methanolic K₂CO₃.

This sequence ensures a final yield of 68% for the deprotected product .

Industrial-Scale Production Considerations

Scaling up Compound X synthesis necessitates optimizing cost and time efficiency. Continuous flow reactors enable:

-

Higher Throughput : Reduced reaction times by 40% compared to batch processes.

-

Improved Safety : Minimized handling of hazardous intermediates.

Key Metrics for Industrial Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 50 | 120 |

| Purity (%) | 95 | 97 |

| Cost per kg (USD) | 12,000 | 8,500 |

Automated purification systems (e.g., simulated moving bed chromatography) further enhance scalability .

Emerging Catalytic Systems

Recent advances focus on iodine-based catalysts, such as KIO₃/glycerol , which facilitate one-pot cyclization and functionalization . For Compound X, this system could unify core formation and trifluoromethylation into a single step, though yields remain suboptimal (∼50%) compared to multi-step approaches.

Analytical Validation of Synthetic Products

Post-synthesis characterization employs:

-

NMR Spectroscopy : Confirms regiochemistry (e.g., H NMR: δ 6.8 ppm for aromatic protons).

-

High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₂₃H₂₄F₃NO₃, [M+H]⁺ = 420.1708) .

Purity Standards

| Technique | Acceptance Criteria |

|---|---|

| HPLC | ≥98% |

| Residual Solvents | ≤0.1% |

Chemical Reactions Analysis

Types of Reactions

8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to introduce hydrogen atoms at specific positions.

Substitution: The phenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce different functional groups at the phenyl or trifluoromethyl positions .

Scientific Research Applications

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological activities, including:

- Inhibition of Catechol-O-Methyltransferase (COMT) : This enzyme plays a crucial role in the metabolism of catecholamines. Inhibitors of COMT are valuable in treating neurological disorders such as Parkinson's disease and depression, as they increase the availability of catecholamines in the brain .

Neuroprotective Effects

Studies have shown that chromenone derivatives can provide neuroprotective effects against oxidative stress and neuroinflammation. These properties make them candidates for further development in treating neurodegenerative diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves modulation of signaling pathways relevant to cancer cell survival .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Its high specificity for COMT suggests potential use in biochemical assays to explore catecholamine metabolism .

Synthesis of Derivatives

The synthetic versatility of this chromenone allows for the development of various derivatives with modified biological activities. This adaptability is crucial for medicinal chemists aiming to optimize therapeutic profiles .

Fluorescent Probes

Due to its unique structural characteristics, the compound can be utilized as a fluorescent probe in biological imaging. Fluorescent properties facilitate tracking cellular processes and monitoring drug delivery systems .

Polymer Chemistry

Incorporating this chromenone into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Such applications are promising for creating advanced materials in electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 8-((DIISOPROPYLAMINO)ME)-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of functional groups such as the diisopropylamino and trifluoromethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural features and properties of the target compound with analogues from the literature:

Crystallographic and Computational Analysis

- Crystal Packing : SHELX programs () are widely used for structure refinement. The target compound’s diisopropyl group may induce unique packing patterns due to steric hindrance.

- Conformational Analysis: Molecular dynamics simulations suggest the azepane ring in Ev10 adopts chair-like conformations, whereas diisopropylaminomethyl remains rigid.

Biological Activity

8-((Diisopropylamino)Me)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic derivative of chromenone, has garnered interest due to its potential biological activities. This compound is characterized by the presence of a diisopropylamino group and a trifluoromethyl moiety, which may enhance its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines. A notable study demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to scavenge free radicals, which is attributed to the phenolic hydroxyl group in its structure. The compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid .

Anticancer Properties

In vitro studies have explored the anticancer effects of this compound against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The compound also inhibited cell proliferation in a dose-dependent manner .

Case Studies

- Case Study on Inflammatory Response : A recent study involving animal models demonstrated that treatment with this compound led to a significant reduction in paw edema compared to control groups, indicating its efficacy in reducing inflammation .

- Case Study on Cancer Cell Lines : In a comparative study with standard chemotherapy agents, the compound showed enhanced cytotoxicity against MCF-7 cells, with an IC50 value significantly lower than that of doxorubicin under similar conditions .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((diisopropylamino)methyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, and how can yield and purity be improved?

- Methodology : The compound’s synthesis typically involves multi-step reactions, such as Mannich reactions for aminoalkylation (e.g., introducing the diisopropylaminomethyl group) and condensation reactions for chromenone core formation. Key steps include:

- Core formation : Condensation of phenol derivatives with aldehydes/ketones under acidic or basic conditions .

- Functionalization : Use of formaldehyde and diisopropylamine in ethanol for Mannich reaction-mediated alkylation .

- Purification : Recrystallization with solvents like ethanol or methanol, monitored by HPLC for purity (>95%).

- Optimization : Adjust reaction temperature (e.g., 60–80°C for Mannich step), solvent polarity, and catalyst loading (e.g., HCl as a proton donor). Continuous flow reactors may enhance scalability .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Employ SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key parameters:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.

- Refinement : Apply restraints for disordered trifluoromethyl or diisopropyl groups. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in substitution reactions?

- Methodology :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near the trifluoromethyl group.

- Experimental validation : Conduct nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor regioselectivity via LC-MS and compare with computational predictions .

- Contradictions : Conflicting reactivity reports may arise from solvent effects; replicate experiments in varying dielectric environments .

Q. What strategies resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).

- Mechanistic profiling : Perform target-specific assays (e.g., topoisomerase inhibition for antimicrobial activity) and compare with off-target kinase inhibition screens .

- Data reconciliation : Apply multivariate analysis (PCA or clustering) to identify confounding variables (e.g., impurity profiles from synthesis batches) .

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Target selection : Prioritize homology models for understudied targets (e.g., PI3Kγ) using PubChem BioActivity data .

- Docking workflow : Use AutoDock Vina with flexible ligand parameters. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

- Experimental correlation : Compare docking scores with SPR-measured binding affinities (KD values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.